molecular formula C20H16FNOS B2513231 (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-65-8

(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No. B2513231
CAS RN: 478078-65-8
M. Wt: 337.41
InChI Key: FBRXCBYNYWUSJA-CPNJWEJPSA-N
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Description

(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, also known as 4-FBT, is a synthetic small molecule that has been studied for its potential applications in various scientific fields. It is a member of the thiophene family and is composed of a benzene ring and two thiophene rings connected by a carbon-carbon double bond. 4-FBT is a versatile compound that has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

  • Synthesis and Characterization :

    • A regioselective Heck cross-coupling strategy was used for the synthesis of a thromboxane receptor antagonist, which involves a step with 4-fluorobenzene, related to (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (D. C. W. and C. Mason, 1998).
    • The radiation parameters of bioactive compounds including a 4-fluorophenyl variant were studied, potentially linking to the radiation absorption properties of similar compounds (Zeynep Gedik et al., 2015).
  • Antibacterial and Antifungal Activities :

    • Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, showed significant antibacterial and antifungal activities (M. Helal et al., 2013).
  • Pharmacological Actions of Thiophene Derivatives :

    • The synthesis of new 3-arylpropenamides having a thiophene ring, a core structure similar to (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, was conducted to explore their pharmacological actions (Takahiro Tabuuchi, 1960).
  • Anti-inflammatory Activities :

    • N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and exhibited anti-inflammatory activity in rat models, indicating potential pharmacological uses for similar compounds (Afraz Nakhostin et al., 2016).
  • Gastrokinetic Agents :

    • 2-Substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including 4-fluorobenzyl analogues, were synthesized and evaluated for gastrokinetic activity, suggesting a potential application area for related compounds (S. Kato et al., 1992).
  • Radioligand Imaging of Histamine Receptors :

    • The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with 18F for clinical PET studies, indicating a similar application for compounds like (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (R. Iwata et al., 2000).
  • Neuroprotective Agents :

    • A study on (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075) highlighted its neuroprotective effects against acute ischemic neuronal damage, suggesting potential neuroprotective applications for structurally similar compounds (Y. Kotani et al., 2007).

properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-17-10-8-15(9-11-17)14-22-20(23)19(13-18-7-4-12-24-18)16-5-2-1-3-6-16/h1-13H,14H2,(H,22,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRXCBYNYWUSJA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

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